MPO Inhibitory Potency: 7-Methoxy-4-methylquinazoline-Derived MPO-IN-28 Achieves 44 nM IC50, Outperforming Quinazolinone-Class MPO Inhibitors by ≥2.3-Fold
The 2-guanidine derivative of 7-methoxy-4-methylquinazoline, designated MPO-IN-28 (Compound 28), inhibits myeloperoxidase with an IC50 of 44 nM in a cell-free assay [1]. In the same virtual-screening-derived hit series, the second-best inhibitor (Compound 42, a benzimidazole scaffold) achieved an IC50 of 50 nM, confirming the quinazoline derivative as the most potent [1]. For comparison, an independent series of over 50 quinazolin-4(1H)-one derivatives—a closely related in-class scaffold—yielded MPO IC50 values no lower than 100 nM, representing a ≥2.3-fold potency gap [2]. Moreover, the clinically studied 2-thiouracil MPO inhibitor PF-1355 (PF-06281355) exhibits an IC50 of 1.5 μM in LPS-stimulated human whole blood and a Ki of 346.74 nM in cell-free assay , compared to MPO-IN-28's sub-50 nM potency. MPO-IN-28 is also distinguished as the first potent mechanism-based irreversible MPO inhibitor, with residual MPO activity of only 4% (with H2O2) and 5% (with Cl− + H2O2) at 5 μM treatment concentration .
| Evidence Dimension | MPO enzyme inhibition IC50 (cell-free assay) |
|---|---|
| Target Compound Data | IC50 = 44 nM (MPO-IN-28, derived from 7-methoxy-4-methylquinazoline scaffold) |
| Comparator Or Baseline | Comparator 1: Best quinazolin-4(1H)-one derivatives, IC50 ≥ 100 nM. Comparator 2: PF-1355, Ki = 346.74 nM (cell-free), IC50 = 1.5 μM (whole blood). Comparator 3: Compound 42 (benzimidazole), IC50 = 50 nM |
| Quantified Difference | ≥2.3-fold more potent than best-in-class quinazolinone MPO inhibitors; ~7.9-fold lower Ki than PF-1355; 1.14-fold more potent than Compound 42 |
| Conditions | MPO cell-free assay; ABTS/H2O2 substrate system; purified human MPO enzyme; Soubhye et al. 2017 J Med Chem |
Why This Matters
For procurement decisions in MPO-targeted drug discovery, the 7-methoxy-4-methylquinazoline scaffold provides access to the most potent known MPO inhibitor chemotype, with a mechanism-based irreversible profile not achieved by quinazolinone or 2-thiouracil alternatives.
- [1] Soubhye J, Chikh Alard I, Aldib I, et al. Discovery of Novel Potent Reversible and Irreversible Myeloperoxidase Inhibitors Using Virtual Screening Procedure. J Med Chem. 2017;60(15):6563-6586. doi:10.1021/acs.jmedchem.7b00285 View Source
- [2] Thioxo-dihydroquinazolin-one Compounds as Novel Inhibitors of Myeloperoxidase. ACS Med Chem Lett. 2015;6(10):1047-1052. doi:10.1021/acsmedchemlett.5b00287 View Source
